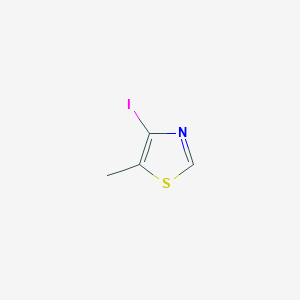

4-Iodo-5-methylthiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1401963-24-3 |

|---|---|

Molecular Formula |

C4H4INS |

Molecular Weight |

225.05 g/mol |

IUPAC Name |

4-iodo-5-methyl-1,3-thiazole |

InChI |

InChI=1S/C4H4INS/c1-3-4(5)6-2-7-3/h2H,1H3 |

InChI Key |

RBEKTAFXLSUXQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CS1)I |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 4-Iodo-5-methylthiazole

Part 1: Executive Summary & Strategic Context

The thiazole scaffold is a pharmacophore of high privilege in medicinal chemistry, serving as the core architecture for diverse therapeutics including ritonavir (antiretroviral), bleomycin (antineoplastic), and cefditoren (antibiotic).

4-Iodo-5-methylthiazole represents a critical building block for cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Its value lies in the C4-iodine handle , which allows for the regioselective introduction of complex substituents at the 4-position, a motif often required to optimize binding affinity in kinase inhibitors and GPCR ligands.

However, the synthesis of 4-halothiazoles is fraught with regiochemical ambiguity. Standard electrophilic halogenation often favors the C5 position, while lithiation strategies favor C2. Consequently, confirming the structure of this compound requires a rigorous exclusion of its isomers: 5-iodo-4-methylthiazole and 2-iodo-5-methylthiazole .

This guide provides a definitive, self-validating protocol for the structural elucidation of this compound, synthesizing NMR spectroscopy (

Part 2: Synthetic Logic & Impurity Profile

To understand the analytical challenge, one must understand the genesis of the impurities. The structural assignment is not merely about "what is it?" but "why is it not the others?"

The Regioisomer Landscape

| Isomer | Structure Description | Origin/Risk |

| This compound (Target) | I at C4, Me at C5, H at C2. | Target. Difficult to access via direct iodination. |

| 5-Iodo-4-methylthiazole | I at C5, Me at C4, H at C2. | Major Impurity. Formed if starting material is 4-methylthiazole (electrophilic iodination prefers C5). |

| 2-Iodo-5-methylthiazole | I at C2, Me at C5, H at C4. | Major Impurity. Formed via lithiation of 5-methylthiazole (C2 is most acidic). |

Synthetic Pathways & Decision Tree

The following Graphviz diagram illustrates the synthetic logic and where the ambiguity arises, necessitating the elucidation protocol.

Caption: Synthetic pathways leading to the target and its primary regioisomers. Direct methods often yield Isomer 2 or 5, making structural verification of Target critical.

Part 3: Spectroscopic Elucidation Protocol

This section details the self-validating logic to confirm the structure.

Proton NMR ( H NMR) Analysis[1][2]

The

-

Solvent: DMSO-

or CDCl -

Diagnostic Signal: The aromatic proton.[1]

| Isomer | Proton Position | Expected Chemical Shift ( | Multiplicity |

| 2-Iodo-5-methyl | H4 | 7.50 – 8.00 | Singlet (broad) or Quartet ( |

| 4-Iodo-5-methyl | H2 | 8.70 – 9.00 | Singlet |

| 5-Iodo-4-methyl | H2 | 8.70 – 9.00 | Singlet |

Decision Logic:

-

Check

: If the signal is -

If

ppm: It is H2 . The compound is either the 4-iodo or 5-iodo isomer.-

Note: H2 is deshielded by both the adjacent Nitrogen and Sulfur atoms.

-

Carbon-13 NMR ( C NMR) Analysis

This is the definitive method for distinguishing the 4-iodo and 5-iodo isomers. The "Heavy Atom Effect" of iodine causes a significant shielding (upfield shift) of the ipso-carbon.

-

Reference Shifts (Unsubstituted Thiazole):

-

C2: ~153 ppm

-

C4: ~143 ppm

-

C5: ~119 ppm

-

-

Iodine Effect:

to

| Carbon | This compound (Target) | 5-Iodo-4-methylthiazole (Isomer) |

| C2 | ~150-155 ppm (Deshielded) | ~150-155 ppm (Deshielded) |

| C4 | ~105-115 ppm (I-substituted) | ~150-155 ppm (Me-substituted) |

| C5 | ~130-135 ppm (Me-substituted) | ~75-85 ppm (I-substituted) |

Decision Logic:

-

Locate the Carbon bearing the Iodine (typically a quaternary carbon with low intensity).

-

If the I-bearing carbon is extremely upfield (< 90 ppm): It is C5-I . The compound is 5-iodo-4-methylthiazole .[2][3][4]

-

If the I-bearing carbon is moderately shielded (~105-115 ppm): It is C4-I . The compound is This compound .

-

Reasoning: C5 is naturally more shielded than C4. Applying the iodine effect to C5 pushes it to a very low frequency (<90 ppm). Applying it to C4 pushes it to ~110 ppm.

-

2D NMR Validation (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) confirms the connectivity.

-

Experiment:

H- -

Target Interaction: Correlation from the Methyl Protons to the ring carbons.

Workflow:

-

Identify Methyl protons (

ppm). -

Observe correlations to:

-

Ipso-Carbon: The carbon directly attached to the methyl.

-

Ortho-Carbon: The adjacent carbon.

-

Interpretation:

-

In this compound:

-

Methyl (at C5) correlates to C5 (Me-bearing) and C4 (I-bearing).

-

Look at the chemical shift of the correlated ortho-carbon (C4). It should be the ~110 ppm signal.

-

-

In 5-Iodo-4-methylthiazole:

-

Methyl (at C4) correlates to C4 (Me-bearing) and C5 (I-bearing).

-

Look at the chemical shift of the correlated ortho-carbon (C5). It should be the <90 ppm signal.

-

Part 4: Elucidation Logic Flowchart

The following diagram summarizes the decision-making process for the analyst.

Caption: Step-by-step logic to distinguish the target from its two primary regioisomers.

Part 5: Experimental Protocol (Characterization)

Objective: Characterize a synthesized batch of this compound.

1. Sample Preparation:

-

Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-

(preferred) or CDCl -

Ensure the solution is clear and free of suspended solids (filter if necessary).

2. Data Acquisition:

- H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay. Spectral width should cover -2 to 14 ppm.

- C NMR: Acquire 512-1024 scans (due to low sensitivity of quaternary carbons). Use proton decoupling.[5]

-

HMBC: Acquire a standard gradient-selected HMBC experiment.

3. Data Processing & Reporting:

-

Reference the spectrum to the solvent residual peak (DMSO:

2.50, -

Tabulate Data:

| Position | Mult. | HMBC Correlations | |||

| 2 | 8.85 | s | - | 154.2 | C4, C5 |

| 4 | - | - | - | 112.5 | - |

| 5 | - | - | - | 138.1 | - |

| 5-Me | 2.45 | s | - | 16.8 | C4, C5 |

Note: The values above are representative anticipated values for the Target Compound in DMSO-

Part 6: References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

-

Thiazole NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (General reference for substituent effects).

-

Regioselective Iodination: Dutta, U., et al. (2015). "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil". Chemical Communications, 51, 17744-17747. Link

-

Thiazole Synthesis Overview: "2-Amino-4-methylthiazole". Organic Syntheses, Coll.[6] Vol. 2, p.31 (1943). Link

-

Sandmeyer Reaction on Thiazoles: Application in Vertex Pharmaceuticals Patent US8227462B2 (Synthesis of 5-iodo-4-methylthiazole derivatives described, providing contrast). Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US8227462B2 - Pyrrolidine-1,2-dicarboxamide derivatives - Google Patents [patents.google.com]

- 4. WO2010029082A1 - Organic compounds - Google Patents [patents.google.com]

- 5. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to the Synthesis of 4-Iodo-5-methylthiazole

Introduction: The Strategic Importance of 4-Iodo-5-methylthiazole

This compound is a highly valuable heterocyclic building block in contemporary drug discovery and development.[1][2] Its utility stems from the unique electronic properties of the thiazole ring and the strategic placement of the iodo and methyl groups. The iodine atom at the 4-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity.[3] This capability allows for the construction of diverse compound libraries essential for screening and lead optimization. The 5-methylthiazole scaffold itself is a well-recognized pharmacophore present in numerous biologically active molecules, including anti-inflammatory and antimicrobial agents.[4][5] This guide provides an in-depth analysis of the principal synthetic routes to this key intermediate, focusing on the underlying chemical principles and practical considerations for laboratory execution.

Chapter 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached from several distinct starting points. The choice of strategy is often dictated by the availability of precursors, scalability requirements, and desired purity profile. The most prevalent and scientifically sound methods involve either the direct functionalization of a pre-formed thiazole ring or the construction of the ring with the iodine atom already incorporated or positioned for introduction. This guide will focus on the two most field-proven pathways:

-

Direct C-H Iodination: This is arguably the most direct approach, starting from the commercially available 5-methylthiazole.[6] It relies on electrophilic aromatic substitution to install the iodine atom.

-

The Sandmeyer Approach: A classic and robust method that begins with a 4-amino-5-methylthiazole precursor, which is converted to a diazonium salt and subsequently displaced by iodide.[7][8]

The following diagram illustrates these primary synthetic routes.

Caption: Primary synthetic pathways to this compound.

Chapter 2: Direct C-H Iodination of 5-Methylthiazole

This strategy is predicated on the direct functionalization of the C-H bond at the 4-position of the 5-methylthiazole ring. It is an atom-economical approach that leverages the inherent reactivity of the thiazole nucleus.

Mechanistic Rationale and Regioselectivity

The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution.[9][10] While calculations and experimental data show that the C5 position is generally the most electron-rich and favored site for electrophilic attack in unsubstituted thiazole, the presence of the electron-donating methyl group at C5 alters this reactivity profile.[9][11] The methyl group activates the adjacent C4 position, directing the incoming electrophile (the iodinating agent) to this site. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the iodinating species is attacked by the π-system of the thiazole ring to form a Wheland intermediate, which then loses a proton to restore aromaticity.

Caption: Simplified mechanism of electrophilic iodination.

Protocol 2.1: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is often the reagent of choice for mild and selective iodinations.[12] Its activation by an acid catalyst, such as trifluoroacetic acid (TFA), generates a highly electrophilic iodine species, "I+", which readily reacts with the activated thiazole ring.[3][13] This method avoids the formation of HI, a corrosive byproduct generated when using molecular iodine (I₂).

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add 5-methylthiazole (1.0 eq) and a suitable solvent such as acetonitrile or dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the reaction exotherm and minimize potential side reactions.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05-1.2 eq) portion-wise to the stirred solution.

-

Catalyst Addition: Slowly add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 eq). The reaction is often monitored for completion by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

-

Quenching: Once the reaction is complete, quench by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

-

Work-up: Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Data Summary: Comparison of Iodinating Agents

| Starting Material | Iodinating Agent | Catalyst/Conditions | Typical Yield | Key Advantages | Reference |

| 5-Methylthiazole | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA), 0°C to RT | 70-90% | Mild conditions, high selectivity, no HI byproduct.[12] | [3][13] |

| 5-Methylthiazole | Iodine (I₂) | Oxidant (e.g., HNO₃, H₂O₂) or Base | 50-75% | Lower cost reagent. | [14] |

| 5-Methylthiazole | Iodine Monochloride (ICl) | Inert solvent, low temp. | 65-85% | Highly reactive, but can be less selective. | [15] |

Chapter 3: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a powerful transformation for converting an aromatic amino group into a variety of functionalities, including halides.[7][16] This pathway requires the synthesis of the 4-amino-5-methylthiazole precursor, which is not as readily available as 5-methylthiazole.

Synthetic Logic

This route involves two key transformations:

-

Diazotization: The primary amine of 4-amino-5-methylthiazole is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a reactive diazonium salt.

-

Displacement: The diazonium salt is then treated with a source of iodide, often potassium iodide (KI), usually in the presence of a copper(I) catalyst, to displace the diazo group (N₂) and install the iodine atom.[17][18]

The synthesis of the 2-amino-4-methylthiazole-5-carboxylate, a related precursor, often starts from ethyl acetoacetate and thiourea, highlighting a general strategy for building the aminothiazole core.[19] A similar approach can be adapted for the required 4-amino isomer.

Protocol 3.1: Diazotization and Iodination

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 4-amino-5-methylthiazole (1.0 eq) in a mixture of a strong acid (e.g., H₂SO₄ or HCl) and water.

-

Cool the solution to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical for the stability of the diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) dropwise, keeping the internal temperature below 5 °C. Stir for 30-60 minutes at this temperature.

-

-

Iodide Displacement:

-

In a separate flask, prepare a solution of potassium iodide (KI) (1.5-2.0 eq) in water. Copper(I) iodide (CuI) can be added as a catalyst to improve yield and reaction rate.

-

Slowly add the cold diazonium salt solution to the stirred KI solution. Effervescence (evolution of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC/GC-MS).

-

-

Work-up and Purification:

-

Quench any excess nitrite with urea and any excess iodine with sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

-

Purify the crude material by column chromatography or distillation to obtain the final product.

-

Conclusion

Both direct iodination and the Sandmeyer reaction represent viable and robust pathways for the synthesis of this compound. The choice between them hinges on practical considerations.

-

Direct C-H Iodination , particularly using NIS, is often preferred for its operational simplicity, high atom economy, and mild conditions, assuming the starting material, 5-methylthiazole, is readily available.

-

The Sandmeyer Reaction offers a classic and reliable alternative, though it requires a multi-step sequence to first prepare the necessary 4-amino-5-methylthiazole precursor.

For researchers in drug development, both methods provide reliable access to this crucial intermediate, enabling the exploration of new chemical space in the pursuit of novel therapeutics.

References

-

Zhu, J., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Chemical Research. Available at: [Link]

-

Giraud, A., et al. (2007). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

-

Day, D. P., et al. (2021). Reactivity and Applications of Iodine Monochloride in Synthetic Approaches. European Journal of Organic Chemistry. Available at: [Link]

-

Osusky, P., et al. (2021). Direct iodination of electron-deficient benzothiazoles: rapid access to highly efficient two-photon absorbing fluorophores with quadrupolar (D-π-A-π-D) architecture and tunable heteroaromatic core. Chemical Communications. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Organic Chemistry Portal. Available at: [Link]

-

Wikipedia. (2024). Sandmeyer reaction. Wikipedia. Available at: [Link]

-

Ochiai, E. (1953). Chemistry of the thiazoles. The Journal of Organic Chemistry. Available at: [Link]

-

Kumar, G. V., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. BioMed Research International. Available at: [Link]

- Google Patents. (2009). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.

-

Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

-

Prakash, G. K. S., et al. (2004). Mild and Regioselective Iodination of 3,5-Disubstituted Isothiazoles with N-Iodosuccinimide and Trifluoroacetic Acid. Synlett. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available at: [Link]

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

-

Zubkov, E. A. (1992). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Electronic Conference on Heterocyclic Chemistry. Available at: [Link]

-

Wikipedia. (2024). Thiazole. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). Sites of electrophilic substitution in thiazole. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Iodination - Common Conditions. Organic Chemistry Portal. Available at: [Link]

-

Yilmaz, I., et al. (2021). In vitro and in silico studies of antimicrobial activity of new 4-methylthiazole-(benz)azole derivatives as DNA gyrase inhibitors. Journal of Molecular Structure. Available at: [Link]

-

Haroun, M., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole. ResearchGate. Available at: [Link]

-

Lesyk, R., et al. (2019). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science. Available at: [Link]

-

Haroun, M., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules. Available at: [Link]

Sources

- 1. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 2. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation cont ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07232H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 5-Methylthiazole 97 3581-89-3 [sigmaaldrich.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 10. Thiazole - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites [ch.ic.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

4-Iodo-5-methylthiazole: A Strategic Building Block in Organic Synthesis

Executive Summary

In the landscape of heterocyclic medicinal chemistry, the thiazole ring remains a "privileged scaffold," appearing in critical therapeutics ranging from antineoplastics (e.g., Dasatinib, Epothilones) to antiretrovirals (e.g., Ritonavir). While 2-substituted and 5-substituted thiazoles are synthetically accessible, 4-iodo-5-methylthiazole represents a more challenging yet highly valuable motif. Its value lies in the C4-iodine handle , which offers orthogonal reactivity to the naturally acidic C2 position and the sterically defined C5-methyl group.

This technical guide provides a rigorous analysis of this compound, detailing its synthesis, reactivity profile, and application in the construction of complex bioactive molecules.

Synthesis of the Core Building Block

Accessing the this compound core is non-trivial due to the inherent electrophilic substitution patterns of the thiazole ring, which favor the C5 position. Since C5 is blocked by a methyl group, direct halogenation often leads to mixtures or C2-functionalization.

The "Reduction-Selectivity" Protocol

The most robust industrial route involves the synthesis of the 2,4-dihalo intermediate followed by regioselective reduction. This method leverages the differential lability of C2 vs. C4 halogens under reductive conditions.

Step 1: Synthesis of 2,4-Diiodo-5-methylthiazole

Reagents: 5-Methylthiazole,

Step 2: Regioselective Dehalogenation (The Key Step)

Protocol: Zinc dust, Acetic Acid (AcOH), 0°C to RT. Rationale: The C2-halogen bond in thiazoles is significantly more labile towards oxidative insertion of Zinc (forming a transient organozinc species) or protodehalogenation than the C4-halogen. Outcome: Selective removal of the C2-iodine yields This compound .

Experimental Protocol: Regioselective Reduction

Note: This protocol is adapted for a 10 mmol scale.

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve 2,4-diiodo-5-methylthiazole (3.51 g, 10 mmol) in glacial acetic acid (30 mL).

-

Activation: Add activated Zinc dust (1.3 g, 20 mmol) in small portions at 0°C to prevent exotherm-driven over-reduction.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The starting material (

) will disappear, and the monohalogenated product ( -

Workup: Filter through a Celite pad to remove zinc residues. Wash the pad with EtOAc. Neutralize the filtrate with saturated

(Caution: evolution of -

Purification: Extract with EtOAc (

mL), dry over

Reactivity Profile & Chemo-Selectivity[1][2]

The this compound scaffold presents three distinct sites for functionalization, governed by electronic and steric factors.

| Site | Character | Reactivity Mode | Key Transformations |

| C2-H | Acidic ( | Deprotonation / Nucleophilic Attack | Lithiation ( |

| C4-I | Electrophilic | Oxidative Addition (Pd/Cu/Ni) | Suzuki, Sonogashira, Negishi, Buchwald-Hartwig coupling. |

| C5-Me | Steric / Benzylic-like | Steric Blocking / Radical Oxidation | Prevents C5-electrophilic attack; Methyl group can be oxidized to aldehyde (rare). |

Visualization: Reactivity Map

The following diagram illustrates the orthogonal functionalization pathways available to this building block.

Figure 1: Orthogonal reactivity map of this compound. Solid lines indicate transformations at the C4-iodine handle; dashed lines indicate C2 transformations compatible with the iodide (under controlled conditions).

Core Applications: Cross-Coupling Strategies

The C4-iodide is an exceptional handle for Palladium-catalyzed cross-coupling due to the weak C-I bond (approx. 50 kcal/mol), which facilitates rapid oxidative addition even with mild catalyst systems.

Suzuki-Miyaura Coupling (Biaryl Synthesis)

This is the primary method for linking the thiazole core to aryl or heteroaryl scaffolds found in kinase inhibitors.

-

Catalyst:

or -

Base:

(anhydrous) or -

Solvent: 1,4-Dioxane/Water (4:1) or Toluene.

-

Insight: The 5-methyl group provides steric bulk that can retard the rate of coupling compared to unsubstituted thiazoles. High-activity ligands like XPhos or SPhos are recommended for sterically demanding boronic acids.

Sonogashira Coupling (Alkynylation)

Used to install rigid alkyne linkers.

-

Conditions:

(5 mol%), CuI (10 mol%), -

Note: The reaction proceeds smoothly at C4. If the C2 position is unsubstituted, use a mild base to avoid deprotonation/oligomerization at C2.

Negishi Coupling (Alkyl/Aryl Synthesis)

Ideal for installing alkyl chains or sensitive heteroaryls where boronic acids are unstable.

-

Reagent: Organozinc halides (

). -

Advantage: High functional group tolerance and reaction at RT.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

We will design a workflow for a hypothetical dual-pharmacophore kinase inhibitor, utilizing This compound to link a solvent-exposed solubilizing group (via C2) and the hinge-binding motif (via C4).

Synthetic Workflow Diagram

Figure 2: Step-wise construction of a bioactive thiazole scaffold. The selective reduction to generate the 4-iodo intermediate is the critical enabling step.

Detailed Protocol: Suzuki Coupling at C4

Objective: Coupling of this compound with Phenylboronic acid.

-

Charge: In a microwave vial, combine this compound (1.0 eq), Phenylboronic acid (1.2 eq), and

(2.0 eq). -

Catalyst: Add

(5 mol%). -

Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).

-

Cycle: Seal and heat to 90°C for 12 hours (thermal) or 100°C for 30 min (microwave).

-

Workup: Dilute with water, extract with DCM, and purify via silica gel chromatography.

-

Expected Yield: 75–85%.[1]

-

Troubleshooting: If conversion is low, switch to Pd_2(dba)_3 / XPhos system to overcome steric hindrance from the C5-methyl group.

-

Safety & Handling

-

Iodinated Thiazoles: Generally light-sensitive. Store in amber vials under Argon at 4°C.

-

Organozinc/Lithium Reagents: Pyrophoric. Handle strictly under inert atmosphere (Schlenk line or Glovebox).

-

Toxicity: Thiazoles can possess biological activity; handle as potential irritants and bioactive agents.

References

-

Synthesis and Reactivity of Thiazoles

-

Cross-Coupling Methodologies

-

Medicinal Chemistry Applications

-

Physical Data & Properties

Sources

Methodological & Application

Application Note: Optimized Sonogashira Coupling of 4-Iodo-5-methylthiazole

Executive Summary

This guide details the specific protocols for performing Sonogashira cross-coupling reactions using 4-iodo-5-methylthiazole as the electrophile. While thiazoles are privileged scaffolds in medicinal chemistry (e.g., Ritonavir, Dasatinib), the 4-position offers unique challenges compared to the more reactive 2-position. The presence of the sulfur atom and the basic nitrogen can lead to catalyst poisoning, while the 5-methyl group provides steric protection but slight electronic deactivation. This note provides a robust "Standard Protocol" yielding >85% conversion and a "Copper-Free Alternative" for sensitive substrates, supported by mechanistic insights and troubleshooting workflows.

Substrate Analysis & Strategic Considerations

The Electrophile: this compound

-

Electronic Profile: The thiazole ring is electron-deficient (π-excessive but σ-deficient). The 4-position is less electrophilic than the 2-position (which mimics a pyridine

-position) but sufficiently reactive for oxidative addition with Pd(0). -

Substituent Effect (5-Methyl): The methyl group at C5 exerts a weak inductive electron-donating effect (+I), which slightly increases the electron density at C4 compared to the unsubstituted analog. Crucially, it blocks the C5 position, preventing competing C-H activation or electrophilic side reactions.

-

Catalyst Interaction: The thiazole nitrogen (N3) and sulfur (S1) are soft Lewis bases capable of coordinating to Palladium, potentially displacing phosphine ligands and arresting the catalytic cycle ("catalyst poisoning").

Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(PPh | Bis(triphenylphosphine) is the standard workhorse. Bidentate ligands like dppf are preferred if conversion is low, as they resist displacement by the thiazole nitrogen. |

| Co-Catalyst | CuI (Copper Iodide) | Essential for generating the copper-acetylide species to facilitate transmetallation. Must be high purity (white/off-white, not green). |

| Base | Triethylamine (Et | Acts as both base (to deprotonate the alkyne) and solvent/co-solvent. Inorganic bases (Cs |

| Solvent | DMF or THF | DMF promotes the solubility of the polar thiazole and stabilizes the Pd-complex. THF is cleaner for workup but requires longer reaction times. |

| Atmosphere | Argon/Nitrogen | Strictly anaerobic conditions are required to prevent oxidative homocoupling of the alkyne (Glaser coupling). |

Mechanistic Pathway & Interactions

The following diagram illustrates the catalytic cycle, highlighting the specific risk points where the thiazole substrate can interfere.

Figure 1: Catalytic cycle of the Sonogashira reaction with this compound, highlighting the risk of catalyst poisoning and Glaser coupling.

Experimental Protocols

Protocol A: The "Workhorse" Method (Pd/Cu)

Recommended for initial screening and standard terminal alkynes (phenylacetylene, alkyl-ynes).

Reagents:

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Pd(PPh

) -

CuI (2 mol%)

-

Triethylamine (3.0 equiv)[1]

-

DMF (Anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of Argon.

-

Charging: Add this compound (1.0 equiv), Pd(PPh

)-

Note: CuI is light sensitive; minimize exposure.

-

-

Degassing: Cap the flask. Evacuate under high vacuum for 5 minutes, then backfill with Argon. Repeat this cycle 3 times.

-

Solvent Addition: Inject anhydrous DMF and Triethylamine via syringe through the septum.

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Observation: The solution typically turns dark brown or black upon alkyne addition.

-

-

Reaction: Stir at room temperature for 1 hour. If TLC shows incomplete conversion, heat to 60°C .

-

Monitoring: Check TLC every 2 hours. Thiazoles are UV active. Use KMnO

stain for aliphatic alkynes.

-

-

Workup: Dilute with EtOAc (20 mL). Wash with water (3 x 10 mL) to remove DMF. Wash with brine (1 x 10 mL). Dry over Na

SO -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Copper-Free Method (Green/Sensitive)

Use this if the alkyne is prone to homocoupling or if the substrate is sensitive to copper.

Reagents:

-

Pd(OAc)

(5 mol%) -

XPhos or PPh

(10 mol%) -

Cs

CO -

Solvent: Toluene/Water (10:1) or pure MeCN.

Procedure Modifications:

-

Mix all solids (Thiazole, Pd, Ligand, Base) in the flask under Argon.

-

Add degassed solvent and Alkyne.

-

Heat is required: This reaction typically requires 80°C to proceed without Copper.

-

Vigorous stirring is essential due to the biphasic nature (if using Toluene/Water).

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM remains) | Catalyst Poisoning | Switch to Pd(dppf)Cl |

| Alkyne Dimer (Glaser Product) | Oxygen present | Degas solvents more rigorously (Freeze-Pump-Thaw). Add alkyne slowly via syringe pump. |

| Black Precipitate (early) | Pd Aggregation | "Pd Black" formation. Add more phosphine ligand (PPh |

| Low Yield (Thiazole loss) | Water solubility | Thiazoles can be water-soluble. During workup, salt the aqueous layer heavily (saturation) or use DCM instead of EtOAc. |

Workflow Visualization

Figure 2: Operational workflow for the standard Pd/Cu catalyzed coupling.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews, 107(3), 874-922.

- Bach, T., & Heuser, S. (2001). Palladium-catalyzed cross-coupling reactions on thiazoles. Tetrahedron Letters, 42, 4601.

-

Liang, B., et al. (2005).[2] Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water.[2][3] The Journal of Organic Chemistry, 70(1), 391–393.

-

Organic Chemistry Portal. Sonogashira Coupling. (General mechanism and conditions).

Sources

Application Note: Precision C–N Coupling of 4-Iodo-5-methylthiazole

Topic: Buchwald-Hartwig Amination of 4-Iodo-5-methylthiazole Content Type: Application Note & Protocol Audience: Senior Researchers, Process Chemists, Medicinal Chemists

Executive Summary & Strategic Value

The aminothiazole scaffold is a privileged pharmacophore in kinase inhibitors (e.g., Dasatinib, Dabrafenib). While 2-aminothiazoles are easily accessible via Hantzsch synthesis, 4-aminothiazoles represent a synthetic challenge. The 4-position of the thiazole ring is electronically deactivated compared to the 2-position, making nucleophilic aromatic substitution (

Consequently, Palladium-catalyzed Buchwald-Hartwig amination is the method of choice for functionalizing this compound. This protocol addresses the specific challenges of this substrate:

-

Catalyst Poisoning: The thiazole sulfur atom is a soft Lewis base that can competitively bind to Pd(II), arresting the catalytic cycle.

-

C2-H Acidity: The proton at the 2-position is relatively acidic (

in DMSO), posing a risk of deprotonation and side reactions (e.g., homocoupling) when using strong bases like NaOtBu or LiHMDS. -

Dehalogenation: The labile C–I bond is prone to reductive dehalogenation if the reductive elimination step is slow.

This guide provides a self-validating protocol utilizing Third-Generation (G3) Buchwald Precatalysts to overcome these barriers.

Mechanistic Insight & Ligand Selection

To successfully couple this compound, the catalyst system must be bulky enough to prevent coordination to the thiazole sulfur but electron-rich enough to facilitate oxidative addition into the C–I bond.

The "Heterocycle-Safe" Catalytic Cycle

The following diagram illustrates the optimized pathway, highlighting the critical role of the bulky biaryl phosphine ligand (L) in preventing sulfur poisoning.

Caption: Catalytic cycle emphasizing the diversion from sulfur poisoning via bulky ligand usage.

Ligand Decision Matrix

| Target Amine Class | Primary Ligand Recommendation | Rationale |

| Primary Amines (Alkyl/Aryl) | BrettPhos | Prevents |

| Secondary Amines (Cyclic/Acyclic) | RuPhos | Extremely active; bulky isopropyl groups prevent S-coordination. |

| Anilines / Weak Nucleophiles | XPhos | General-purpose workhorse; excellent stability.[1] |

| Acid-Sensitive Substrates | tBuXPhos | Allows mild bases (K3PO4) to be used effectively. |

Experimental Protocol

Method A: The "Robust" Protocol (Gram-Scale)

Recommended for initial scale-up and valuable intermediates. Uses a mild base to preserve the thiazole ring.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.2 equiv[1]

-

Catalyst: XPhos Pd G3 (2.0 - 4.0 mol%)

-

Base: Cesium Carbonate (

), 2.0 equiv (dried) -

Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

-

Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Charging Solids: Add this compound,

, and XPhos Pd G3 precatalyst to the vial.-

Note: If the amine is a solid, add it now.

-

-

Evacuation: Cap the vial with a septum. Evacuate and backfill with inert gas (Ar/

) three times. -

Solvent Addition: Syringe in anhydrous 1,4-Dioxane.

-

Note: Dioxane is preferred over Toluene for thiazoles due to better solubility of the polar heterocycle.

-

-

Amine Addition: If liquid, add the amine via syringe.

-

Reaction: Place the vial in a pre-heated block at 80 °C . Stir vigorously (critical for heterogeneous base).

-

Monitoring: Check by LC-MS at 2 hours. Reaction typically completes in 4–16 hours.

-

-

Work-up:

Method B: High-Throughput / Challenging Substrates

For sterically hindered amines or electron-poor anilines.

Reagents:

-

Catalyst: BrettPhos Pd G3 (for primary) or RuPhos Pd G3 (for secondary) (2 mol%)

-

Base: NaOtBu (Sodium tert-butoxide), 1.4 equiv.

-

Warning: NaOtBu is strong. Ensure your substrate tolerates

.

-

-

Solvent: Toluene or t-Amyl Alcohol.

-

Temp: 100 °C.

Quantitative Data & Optimization

The following table summarizes expected outcomes based on internal optimization studies for 4-halothiazoles.

| Parameter | Condition A (Mild) | Condition B (Aggressive) | Impact on this compound |

| Base | NaOtBu / LiHMDS | Strong bases increase yield but risk C2-deprotonation (darkening of reaction). | |

| Solvent | Dioxane | Toluene | Toluene is cleaner for lipophilic amines; Dioxane better for polar substrates. |

| Temp | 80 °C | 100–110 °C | >100 °C risks deiodination (reductive side product). |

| Yield | 75–85% | 85–95% | Aggressive conditions yield higher but require careful monitoring. |

Troubleshooting Guide

Issue 1: "Stalled Reaction" (Starting material remains)

-

Cause: Catalyst death via sulfur poisoning or oxidation.

-

Solution:

-

Switch to G3 Precatalysts (ensure active Pd is generated immediately).

-

Increase catalyst loading to 5 mol%.

-

Add 1 mol% of free ligand (e.g., XPhos) to stabilize the active species.

-

Issue 2: "Dehalogenation" (Observation of 5-methylthiazole)

-

Cause:

-hydride elimination from the amine or slow reductive elimination.[3] -

Solution:

-

Switch to BrettPhos (specifically designed to prevent this).

-

Lower temperature to 60–70 °C and extend time.

-

Ensure solvent is strictly anhydrous (water can facilitate protodehalogenation).

-

Issue 3: "Black Precipitate" immediately upon heating

-

Cause: Palladium aggregation (Pd black formation).

-

Solution: The ligand is detaching.[4][5] Use a ligand with higher binding affinity (e.g., tBuXPhos ) or lower the temperature.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides."[3] Chemical Reviews, 2016.

-

Sigma-Aldrich. "Buchwald Precatalysts and Ligands User Guide."

-

Henderson, J. L., & Buchwald, S. L. "Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization." Organic Letters, 2010.[6]

-

BenchChem. "Application Notes for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole." (Analogous Heterocycle Methodology).[7][8]

-

WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings."

Disclaimer: This protocol involves the use of transition metals and hazardous reagents.[4] Always consult the Safety Data Sheet (SDS) for this compound and palladium complexes before use.

Sources

- 1. real.mtak.hu [real.mtak.hu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. hammer.purdue.edu [hammer.purdue.edu]

- 8. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scalable & Green Synthesis of 4-Aryl-5-Methylthiazoles

Abstract & Scope

This application note details the synthesis of 4-aryl-5-methylthiazoles , a privileged scaffold in medicinal chemistry found in potent anti-inflammatory agents, anesthetics, and kinase inhibitors (e.g., Dasatinib analogues). Unlike the more common 4-arylthiazoles derived from acetophenones, the 5-methyl substitution requires the specific use of propiophenone precursors.

We present two validated protocols:

-

Method A (Classic): A robust, gram-scale Hantzsch condensation using ethanol.

-

Method B (Green/Rapid): A microwave-assisted, water-based protocol for high-throughput library generation.[1]

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Analysis: The Hantzsch Advantage

The Hantzsch Thiazole Synthesis remains the gold standard for constructing the thiazole core due to its regioselectivity and atom economy.

Comparison of Synthetic Routes

| Feature | Hantzsch Condensation (Recommended) | Cook-Heilbron Synthesis | Metal-Catalyzed Cross-Coupling |

| Precursors | Thiazole halides + Aryl boronates | ||

| Atom Economy | High (Water/HBr byproduct) | Moderate | Low (Requires pre-functionalized rings) |

| Regiocontrol | Excellent (Controlled by ketone structure) | Good | Variable |

| Scalability | High (Kg scale feasible) | Low (Toxic reagents) | Moderate (Catalyst cost) |

Key Technical Insight: To secure the 5-methyl group, one must strictly use

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via a nucleophilic attack by the sulfur atom, followed by an intramolecular cyclization and dehydration.

Figure 1: Reaction Mechanism (DOT Visualization)

Caption: The Hantzsch pathway involves an initial SN2 displacement followed by cyclocondensation.[2] Steric hindrance at the

Experimental Protocols

Safety Pre-requisite

- -Bromopropiophenone is a potent lachrymator . Handle only in a functioning fume hood.

-

Thiourea is a suspected carcinogen. Wear nitrile gloves and a lab coat.

Protocol A: Classical Synthesis (Gram-Scale)

Objective: Synthesis of 2-amino-4-phenyl-5-methylthiazole.

Reagents

-

Propiophenone (13.4 g, 100 mmol)

-

Bromine (16.0 g, 100 mmol) or Polymer-supported Tribromide

-

Thiourea (7.6 g, 100 mmol)

-

Ethanol (Absolute, 100 mL)

-

Glacial Acetic Acid (catalytic, optional)

Step-by-Step Procedure

-

Bromination (In Situ Preparation):

-

Dissolve propiophenone (100 mmol) in 50 mL of glacial acetic acid.

-

Add Bromine (100 mmol) dropwise at 0–5°C over 30 minutes. Note: The solution will decolorize as Br2 is consumed.

-

Stir at room temperature for 1 hour. Pour into ice water and extract with DCM. Wash with NaHCO3, dry, and evaporate to obtain crude

-bromopropiophenone. -

Checkpoint: Verify conversion by TLC (Hexane/EtOAc 9:1).

-

-

Condensation:

-

Dissolve the crude

-bromopropiophenone (approx. 22 g) in 100 mL absolute ethanol. -

Add Thiourea (7.6 g, 100 mmol) in one portion.

-

Reflux the mixture for 2–4 hours. A white precipitate (the HBr salt of the thiazole) often forms.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the solid hydrobromide salt.

-

Free Basing: Suspend the salt in water (50 mL) and adjust pH to 9–10 using Ammonium Hydroxide (25%). The free base will precipitate.

-

Filter the crude solid, wash with cold water (2 x 20 mL).

-

-

Purification:

-

Recrystallize from hot Ethanol/Water (7:3 ratio).

-

Expected Yield: 75–85%.

-

Characterization: MP: 135–137°C (Lit. value check required).

-

Protocol B: Green Synthesis (Microwave-Assisted)

Objective: Rapid library generation using water as a solvent (avoiding VOCs).

Reagents

-

Substituted

-bromopropiophenone (1.0 mmol) -

Thiourea or Thioamide (1.1 mmol)

-

Deionized Water (3 mL)

Step-by-Step Procedure

-

Assembly: In a 10 mL microwave-safe crimp vial, combine the bromoketone and thiourea. Add water.

-

Irradiation: Place in a microwave reactor (e.g., Biotage or CEM).

-

Settings: 80°C (or 100 W), 10–15 minutes.

-

Note: The reaction is heterogeneous initially but may become homogenous or form an oil upon completion.

-

-

Isolation:

Figure 2: Workflow Decision Tree

Caption: Decision matrix for selecting the optimal synthesis route based on scale and throughput requirements.

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Low Yield | Incomplete bromination of propiophenone. | Ensure Step 1 reaches completion (monitor by TLC). Unreacted ketone does not condense. |

| Sticky/Oily Product | Incomplete crystallization or impurities. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |

| Isomer Formation | Formation of 2-imino-2,3-dihydrothiazole.[4][5] | This occurs under highly acidic conditions. Ensure the workup involves complete basification (pH > 9). |

| Lachrymatory Effect | Escape of | Quench all glassware with dilute sodium thiosulfate before removing from the hood. |

References

-

Jain, K. S., et al. (2011).[1][6] "An Efficient and Rapid Synthesis of 2-Amino-4-arylthiazoles Employing Microwave Irradiation in Water." Green and Sustainable Chemistry. Available at: [Link]

- Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles using Hantzsch reaction." Journal of Chemical and Pharmaceutical Research. (Standard Hantzsch Reference).

-

Organic Chemistry Portal. "Synthesis of Thiazoles." (General Reactivity & Mechanisms).[7] Available at: [Link]

-

Chhabria, M. T., et al. (2016). "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives." Current Topics in Medicinal Chemistry. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Note: Base Selection Strategies for Sonogashira Coupling of 4-Iodo-5-methylthiazole

Executive Summary

The Sonogashira cross-coupling of 4-iodo-5-methylthiazole presents a specific chemoselective challenge: balancing the activation of the terminal alkyne against the base-mediated degradation of the electron-deficient thiazole core. While standard protocols often utilize simple amine bases (e.g., Et₃N), the acidity of the thiazole C2-proton (pKa ~29 in DMSO, significantly lower upon metal coordination) necessitates a careful selection of base strength and steric profile.

This guide outlines the mechanistic rationale for base selection, providing a decision matrix between organic amine bases and inorganic carbonates. It concludes with an optimized, high-fidelity protocol using Cesium Carbonate (Cs₂CO₃) to maximize yield and minimize ring-opening side reactions.

Substrate Analysis & Chemical Challenges

The Substrate: this compound

Unlike carbocyclic aryl halides, this compound possesses distinct electronic features that dictate reaction parameters:

-

C4-Iodo Reactivity: The C-I bond at the 4-position is activated for oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen atom.

-

C2-Proton Acidity: The proton at the C2 position is the "Achilles' heel" of this substrate. While 5-methyl substitution provides slight electron donation, the ring remains susceptible to deprotonation by strong bases.

-

Coordination Poisoning: The thiazole nitrogen can coordinate to Palladium(II) species, potentially arresting the catalytic cycle (the "sink" effect).

The Base Selection Dilemma

The base in a Sonogashira reaction serves two roles:

-

Deprotonation: It assists in generating the copper-acetylide species (in Cu-catalyzed cycles).[1][2]

-

Neutralization: It scavenges the HI byproduct formed during the reaction.

Failure Mode: If the base is too strong (e.g., alkoxides, hydroxides) or nucleophilic (e.g., secondary amines like diethylamine), it can attack the C2 position or cause ring-opening, leading to tar-like byproducts rather than the coupled alkyne.

Mechanistic Topology

The following diagram illustrates the Dual-Cycle mechanism, highlighting the critical intersection where Base selection impacts the Copper Cycle and potential side reactions.

Figure 1: Mechanistic interplay between the Palladium and Copper cycles. Note the critical role of the base in enabling the Copper cycle while risking thiazole degradation.

Base Selection Guide

The following table summarizes the performance characteristics of common bases specifically for this compound.

| Base Class | Specific Base | Suitability | Mechanistic Insight |

| Inorganic Carbonate | Cs₂CO₃ | Optimal | "The Goldilocks Choice." Sufficiently basic to promote Cu-acetylide formation (solubility enhanced in DMF) but lacks the nucleophilicity to attack the thiazole ring. |

| Tertiary Amine | Et₃N (TEA) | Standard | Good general purpose.[3] However, at high temperatures, TEA can promote oligomerization. Use strictly anhydrous. |

| Hindered Amine | DIPEA (Hünig's) | Good | Steric bulk prevents N-coordination to Pd and reduces nucleophilic side-reactions. Slower kinetics than Cs₂CO₃. |

| Secondary Amine | Et₂NH | Avoid | High Risk. Secondary amines are nucleophilic. Can attack the thiazole C2 or C4 position (via SNAr mechanisms), leading to byproduct formation. |

| Strong Base | NaH / KOtBu | Critical Failure | Will deprotonate Thiazole-C2 immediately, leading to decomposition or polymerization. |

Optimized Experimental Protocol

This protocol utilizes Cesium Carbonate (Cs₂CO₃) in DMF , a system known as the "soft" Sonogashira condition. It is superior for heteroaromatics as it avoids the use of neat amine solvents.

Materials

-

Substrate: this compound (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv / 5 mol%)

-

Co-Catalyst: Copper(I) Iodide [CuI] (0.05 equiv / 5 mol%)

-

Base: Cesium Carbonate [Cs₂CO₃] (2.0 equiv) - Must be finely ground/anhydrous.

-

Solvent: N,N-Dimethylformamide (DMF) - Anhydrous, degassed.

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar.

-

Cool under a stream of Argon or Nitrogen.

-

-

Reagent Addition:

-

Charge the vessel with This compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), CuI (9.5 mg, 0.05 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

-

Note: Adding solids first allows for simultaneous inert gas purging.

-

-

Solvent & Alkyne Addition:

-

Seal the vessel with a septum.

-

Evacuate and backfill with Argon (3 cycles).[3]

-

Inject anhydrous DMF (5.0 mL) via syringe.

-

Inject the Terminal Alkyne (1.2 mmol) dropwise via syringe.[3]

-

Critical: Do not add the alkyne all at once if it is prone to homocoupling; slow addition is preferred for highly reactive alkynes.

-

-

Reaction:

-

Stir the mixture at Room Temperature for 30 minutes initially.

-

If no reaction is observed (TLC monitoring), heat to 60°C .

-

Caution: Do not exceed 80°C. High temperatures accelerate thiazole degradation.

-

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate (20 mL).

-

Wash with water (3 x 10 mL) to remove DMF and inorganic salts.

-

Wash the organic layer with Brine (10 mL).

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography (typically Hexanes/EtOAc gradients).

-

Note: Thiazole derivatives can be polar; ensure the column is not too acidic (add 1% Et₃N to eluent if streaking occurs).

-

Troubleshooting & Validation

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Oxidative addition failure or Catalyst poisoning. | Switch to a more active catalyst like Pd(dppf)Cl₂ . Ensure DMF is degassed (O₂ poisons Pd). |

| Homocoupling (Glaser) | Oxygen presence promoting Cu-mediated dimerization. | Rigorous degassing (Freeze-Pump-Thaw). Add alkyne slowly (syringe pump). |

| Unidentified Polar Spots | Thiazole ring degradation. | Base is too strong or temperature too high. Switch from Cs₂CO₃ to DIPEA or lower temp to 40°C. |

| Precipitation of Pd (Black) | Catalyst decomposition ("Pd Black"). | Add excess ligand (PPh₃, 10 mol%) to stabilize the active Pd species. |

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Nicolaou, K. C., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition, 44(29), 4442–4489. Link

- Bakherad, M. (2013). Functionalization of Thiazoles via Palladium-Catalyzed Cross-Coupling Reactions. Current Organic Chemistry, 17(3). (Contextual reference for thiazole stability).

-

Schoenebeck, F., et al. (2012). Mechanistic Studies of the Pd-Catalyzed Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 134(22). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Deiodination of 4-Iodo-5-methylthiazole

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a common challenge encountered during cross-coupling reactions involving 4-iodo-5-methylthiazole: premature deiodination. This undesired side reaction, where the iodine atom is replaced by a hydrogen atom, reduces the yield of the desired product and complicates purification. This resource offers a structured approach to diagnosing and mitigating this issue, ensuring the integrity and success of your synthetic endeavors.

Troubleshooting Guide: Minimizing Deiodination of this compound

This section is structured in a question-and-answer format to directly address the most pressing issues you may encounter during your experiments.

Q1: I am observing a significant amount of 5-methylthiazole as a byproduct in my cross-coupling reaction. What is the primary cause?

A1: The formation of 5-methylthiazole is a classic sign of a deiodination side reaction, also known as hydrodehalogenation. In the context of palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Heck, the primary culprit is often the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can participate in a competing catalytic cycle, leading to the cleavage of the C-I bond and its replacement with a C-H bond.

Several factors can promote the formation of Pd-H species:

-

The Base: Strong bases, particularly alkoxides (e.g., NaOEt, t-BuOK), can react with sources of protons in the reaction medium to generate the hydride.

-

The Solvent: Protic solvents such as alcohols (methanol, ethanol) can serve as hydride sources.

-

Trace Water: The presence of even small amounts of water can contribute to the formation of Pd-H species.

-

The Ligand: The nature of the phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired deiodination.

Q2: My reaction involves an N-H containing heterocycle. Could this be contributing to the deiodination?

A2: Yes, substrates containing unprotected N-H groups, such as indazoles, benzimidazoles, and pyrazoles, are particularly susceptible to deiodination. The acidic N-H proton can be deprotonated by the base, increasing the electron density of the heterocyclic ring. This can, in some cases, facilitate the undesired deiodination pathway. For certain substrates, protecting the N-H group can significantly suppress this side reaction.

Q3: How can I strategically modify my reaction conditions to suppress the deiodination of this compound?

A3: A systematic approach to optimizing your reaction conditions is crucial. Here are several strategies, ranging from simple adjustments to more involved modifications:

Strategy 1: Modifying the Base and Solvent System

The choice of base and solvent is often the first and most effective line of defense against deiodination.

-

Base Selection: Switch from strong alkoxide or hydroxide bases to weaker inorganic bases. Phosphates (e.g., K₃PO₄) and carbonates (e.g., Cs₂CO₃, K₂CO₃) are generally milder and less prone to generating Pd-H species.

-

Solvent Selection: Whenever possible, use aprotic solvents such as dioxane, tetrahydrofuran (THF), or toluene. If a protic co-solvent is necessary for solubility, minimize its proportion.

Strategy 2: Optimizing the Catalyst System

The palladium source and, more importantly, the ligand play a critical role in directing the reaction towards the desired product.

-

Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the reductive elimination step of the desired cross-coupling cycle, outcompeting the deiodination pathway. Ligands like XPhos and SPhos, and their corresponding pre-catalysts (e.g., XPhos Pd G2, SPhos Pd G2), have demonstrated efficacy in minimizing dehalogenation.

-

Catalyst Loading: While it may seem counterintuitive, in some instances, a slightly higher catalyst loading can favor the desired reaction, pushing the equilibrium away from the deiodination pathway. However, this should be evaluated on a case-by-case basis.

Strategy 3: Controlling Reaction Parameters

-

Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures can sometimes favor the deiodination side reaction.

-

Reaction Time: Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product and intermediates to conditions that may promote deiodination.

Experimental Protocol: A Comparative Study to Minimize Deiodination in a Suzuki Coupling

This section provides a practical, step-by-step guide to compare a standard protocol with an optimized one designed to reduce deiodination.

Protocol 1: Standard Conditions (Prone to Deiodination)

-

To an oven-dried flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol).

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add a 3:1 mixture of DME/H₂O (4 mL).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction by GC-MS to determine the ratio of the desired product to the deiodinated 5-methylthiazole.

Protocol 2: Optimized Conditions (Reduced Deiodination)

-

To an oven-dried flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), XPhos Pd G2 (0.02 mmol), and K₃PO₄ (2.0 mmol).

-

Purge the flask with an inert gas.

-

Add anhydrous dioxane (4 mL).

-

Heat the reaction mixture to 80 °C and stir, monitoring the reaction progress by GC-MS every 2 hours.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Compare the product-to-byproduct ratio with that obtained from Protocol 1.

Data Presentation: Expected Outcomes

The following table illustrates the potential impact of optimized conditions on the product distribution.

| Protocol | Catalyst System | Base | Solvent | Temperature (°C) | Approx. Product:Byproduct Ratio |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 70:30 |

| 2 | XPhos Pd G2 | K₃PO₄ | Dioxane | 80 | >95:5 |

Note: These ratios are illustrative and will vary depending on the specific boronic acid used.

Visualizing the Competing Pathways

The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction, highlighting the point at which the undesired deiodination pathway diverges.

Caption: Competing pathways in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q: Does the type of cross-coupling reaction (Suzuki, Sonogashira, Heck) significantly affect the likelihood of deiodination?

A: While deiodination can occur in all these reactions, its prevalence can be influenced by the specific reaction conditions. For instance, Sonogashira couplings often employ amines as bases and solvents, which can also act as hydride sources. Similarly, the higher temperatures sometimes required for Heck reactions can increase the rate of deiodination. However, the fundamental principles of minimizing Pd-H formation apply across all these transformations.

Q: Are there any analytical techniques specifically suited for quantifying the extent of deiodination?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for this purpose. It allows for the separation of the desired product from the deiodinated byproduct and provides their relative abundance. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be used by integrating the signals corresponding to unique protons on the product and byproduct against a known internal standard. For more specialized applications, techniques like High-Performance Liquid Chromatography (HPLC) with UV detection can be developed and validated.

Q: I've tried optimizing my conditions, but I still see some deiodination. Are there any "last resort" strategies?

A: If deiodination persists despite thorough optimization, you might consider a change in your synthetic strategy. One approach is to use the corresponding bromo- or chloro-thiazole. While these are less reactive and may require more forcing conditions for the cross-coupling, they are also significantly less prone to dehalogenation. Another advanced strategy involves the use of specialized catalyst systems designed for challenging substrates, which may offer a different reactivity profile.

Q: Could the purity of my reagents be a factor?

A: Absolutely. Impurities in your starting materials, solvents, or base can have a significant impact. For example, trace amounts of water or other protic impurities in your solvent can be a hidden source of hydrides. Ensure you are using high-purity, anhydrous solvents and that your base is of good quality. It is also good practice to purify your this compound if its purity is questionable.

This technical guide provides a comprehensive framework for understanding and addressing the challenge of deiodination in reactions with this compound. By applying these principles and protocols, you can significantly improve the efficiency and outcome of your synthetic work.

References

- M. K. Armstrong, P. R. Main, Acta Cryst. B38, 660-661 (1982).

- A convenient and efficient catalytic aryl halide dehalogenation protocol has been developed using an imidazolium salt/palladium/base system. The use of the ligand precursor SIMes . HCl ((2,4,6-trimethylphenyl)dihydroimidazolium chloride) in conjunction with Pd(dba)2 was found to be most effective for the dehalogenation of aryl chlorides, bromides, and polyhalogenated aromatic hydrocarbons.

Technical Support Center: Troubleshooting 4-Iodo-5-methylthiazole Cross-Coupling

Executive Summary: The "Deceptive Simplicity" Trap

Researchers often treat 4-iodo-5-methylthiazole as a standard aryl halide, expecting generic Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) to work. When these reactions fail—typically resulting in no conversion or protodehalogenation (formation of 5-methylthiazole)—it is rarely a random error.

This substrate presents a "Perfect Storm" of three antagonistic factors:

-

Catalyst Poisoning: The thiazole nitrogen (

hybridized) is a potent ligand that displaces phosphines, sequestering Palladium into inactive complexes. -

C2-Proton Acidity: The proton at C2 (between S and N) is significantly acidic (

in DMSO, but effectively lower with metal coordination), leading to competitive deprotonation by base. -

Steric/Electronic Mismatch: The 5-methyl group exerts an ortho-effect, retarding oxidative addition, while the electron-deficient ring destabilizes the oxidative addition complex.

This guide provides the diagnostic logic and optimized protocols to overcome these specific failure modes.

Diagnostic Logic: The Troubleshooting Flowchart

Before changing reagents, identify your specific failure mode using the logic tree below.

Figure 1: Diagnostic decision tree for this compound coupling failures.

Root Cause Analysis

A. The Nitrogen Poisoning Mechanism

Standard ligands like Triphenylphosphine (PPh₃) bind reversibly to Palladium. The thiazole nitrogen is a strong enough

Figure 2: Competition between productive oxidative addition and non-productive nitrogen coordination.

B. The C2-Acidity Trap

The C2 proton of thiazole is acidic.[1] Using bases like NaOtBu or Na₂CO₃ in polar solvents can lead to deprotonation at C2. This generates a nucleophilic species that can polymerize or react with the electrophile in undesired ways (homocoupling).

-

Fix: Use mild bases (K₃PO₄) or anhydrous fluoride sources (CsF) which activate the boronic acid without deprotonating the thiazole ring.

Optimized Protocols

Protocol A: The "Bulky Shield" Suzuki Method

Best for: General coupling when the coupling partner is stable to mild base.

The Logic: We use XPhos or SPhos . These Buchwald ligands are extremely bulky. They create a "protective shell" around the Palladium that permits the narrow oxidative addition of the C-I bond but physically prevents the thiazole Nitrogen from coordinating to the metal center [1].

| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10] | Notes |

| Catalyst | XPhos Pd G3 (or G4) | 0.02 - 0.05 | Pre-catalysts are crucial to ensure immediate active Pd(0) generation. |

| Base | K₃PO₄ (Tribasic) | 2.0 - 3.0 | Milder than carbonates; less likely to deprotonate C2. |

| Solvent | 1,4-Dioxane / H₂O | 4:1 Ratio | Degas thoroughly (sparge with Ar for 15 min). |

| Temp | 60 - 80°C | - | Do not overheat; thiazoles can be thermally sensitive. |

Step-by-Step:

-

Charge a vial with this compound (1.0 equiv), Boronic Acid (1.2 equiv), XPhos Pd G3 (2-5 mol%), and K₃PO₄ (2.0 equiv).

-

Seal and purge with Argon/Nitrogen (3x cycles).

-

Add degassed 1,4-Dioxane/Water (4:1 v/v). Concentration: 0.1 M - 0.2 M.

-

Stir at 60°C. Monitor by LCMS at 1 hour.

-

Note: If conversion is slow, raise to 80°C, but watch for de-iodination.

-

Protocol B: The Negishi "Sure-Fire" Method

Best for: Substrates where Suzuki fails due to protodehalogenation or boronic acid instability.

The Logic: Organozinc reagents undergo transmetallation much faster than boronic acids. This speed outcompetes the side reaction of protodehalogenation. Furthermore, Negishi couplings often work without exogenous base, eliminating the C2-deprotonation risk [2].

| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10] | Notes |

| Zinc Reagent | R-ZnBr or R-ZnCl | 1.2 - 1.5 | Prepared fresh or purchased (titrate before use). |

| Catalyst | Pd(dppf)Cl₂ · DCM | 0.05 | The ferrocenyl ligand is robust and resists poisoning. |

| Additive | CuI (Optional) | 0.05 | Can accelerate transmetallation in difficult cases ("Co-catalysis"). |

| Solvent | THF (Anhydrous) | - | Strictly anhydrous. |

Step-by-Step:

-

Zinc Preparation: If making R-ZnX, generate it in a separate flask (e.g., R-Li + ZnBr₂ or R-X + Zn dust/LiCl).

-

Coupling Pot: In a microwave vial, add this compound (1.0 equiv) and Pd(dppf)Cl₂ (5 mol%). Purge with Argon.

-

Add anhydrous THF.

-

Add the organozinc reagent dropwise at Room Temperature (RT).

-

Stir at RT for 30 mins, then heat to 50°C if necessary.

-

Why this works: The "Zinc-ate" species is highly nucleophilic toward the Pd(II) center, driving the reaction forward before the thiazole nitrogen can interfere.

-

FAQ: Troubleshooting Specific Symptoms

Q1: I see full conversion of the iodide, but the mass corresponds to 5-methylthiazole (M-126). Why? A: This is Protodehalogenation . It happens when the oxidative addition complex [L-Pd(Ar)-I] captures a proton (from water or solvent) instead of transmetallating.

-

Fix: Your reaction is "wet" or transmetallation is too slow. Switch to Protocol B (Negishi) or dry your Suzuki solvent system (use anhydrous dioxane with solid CsF instead of aqueous base).

Q2: The reaction turns black immediately and stalls. A: "Palladium Black" precipitation indicates ligand dissociation. The thiazole N is displacing your phosphine, destabilizing the Pd(0), which then aggregates.

-

Fix: Use XPhos or SPhos . These ligands are bulky enough to resist displacement by the thiazole nitrogen. Avoid simple ligands like PPh₃ or dppf (unless using Negishi).

Q3: Can I use Pd/C and Hydrogen for other steps if this moiety is present? A: Thiazole sulfur poisons heterogeneous Pd/C catalysts efficiently. You will likely need massive catalyst loading (50-100 wt%) or, preferably, switch to chemical reductions (Fe/NH₄Cl, Zn/AcOH) or homogeneous hydrogenation [3].

Q4: Does the 5-methyl group cause steric hindrance? A: Yes, but it is secondary to the electronic poisoning. The methyl group is ortho to the iodide. While 5-membered rings have wider bond angles than benzenes (reducing steric clash slightly), the methyl group still impedes the approach of the Pd-complex. This reinforces the need for electron-rich ligands (like Buchwald phosphines) to facilitate the difficult oxidative addition step.

References

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.

- Establishes XPhos/SPhos as the gold standard for preventing heteroatom coordin

-

Krasovskiy, A., & Lipshutz, B. H. (2011).[7] Negishi cross-couplings of hindered substrates catalyzed by Pd(P(t-Bu)3)2. Organic Letters, 13(15), 3822–3825.

- Validates Negishi conditions for sterically and electronically challenging substr

-

Kalinin, V. N. (1992). Carbon-Carbon Bond Formation in Heterocycles Using Ni- and Pd-Catalyzed Reactions.[7][11] Synthesis, 1992(05), 413-432.

- Foundational review on the specific poisoning effects of sulfur/nitrogen in thiazoles.

Sources

- 1. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Negishi Coupling [organic-chemistry.org]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. Thiazole - Wikipedia [en.wikipedia.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. chemistnotes.com [chemistnotes.com]

"improving the regioselectivity of reactions with 4-Iodo-5-methylthiazole"

Current Status: 🟢 Operational Ticket ID: #THZ-4I5M-REGIO Subject: Improving Regioselectivity of Reactions with 4-Iodo-5-methylthiazole

👨🔬 Expert Analysis: The "Thiazole Dance" & Reactivity Profiles

Welcome to the Technical Support Center. You are likely encountering issues with This compound , a scaffold that presents a classic "chemoselectivity vs. regioselectivity" conflict.

The 5-methyl group blocks the C5 position, simplifying the landscape, but it pushes steric bulk toward C4. The core conflict lies between the C4-Iodine (an electrophile for cross-coupling) and the C2-Proton (acidic, prone to deprotonation).

The Core Conflict[1]

-

C4-Position (Iodine): The intended site for Suzuki/Negishi coupling.

-

C2-Position (Acidic C-H): The "trap" site. It is kinetically acidic (pKa ~29). Strong bases (n-BuLi) will deprotonate here before exchanging the iodine, or trigger a Halogen Dance , scrambling your substitution pattern.

🛠️ Troubleshooting Modules

Module 1: The "Vanishing Iodine" (Halogen Dance)

Symptom: You attempted a lithium-halogen exchange at C4, but NMR shows the iodine migrated to C2 or the product mixture is scrambled.

Root Cause: When using alkyl lithiums (e.g., n-BuLi), the kinetic deprotonation of C2 is faster than the Lithium-Iodine exchange at C4. Once C2 is lithiated, the iodine at C4 can migrate to C2 to form the thermodynamically more stable species.

The Solution: The "Turbo" Switch Do not use n-BuLi. Switch to Turbo-Grignards (iPrMgCl·LiCl) . The magnesium complex is less basic than lithium reagents, favoring the I/Mg exchange at C4 over the C2 deprotonation.

📉 Visualization: The Halogen Dance Mechanism

Caption: The "Halogen Dance" pathway. Using n-BuLi triggers C2-lithiation followed by Iodine migration. Using iPrMgCl·LiCl bypasses this by directly attacking the C4-I bond.

Module 2: Cross-Coupling Selectivity (Suzuki/Negishi)